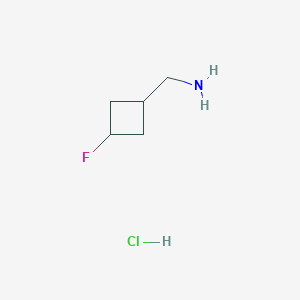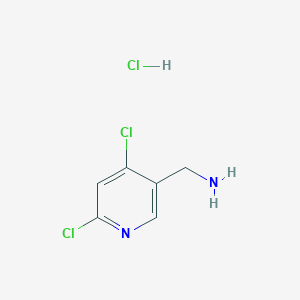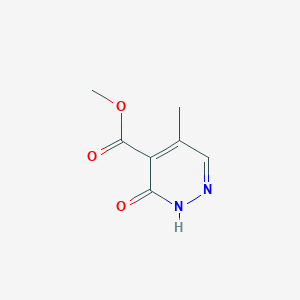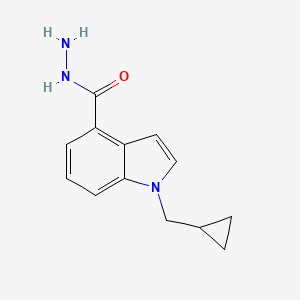
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Overview
Description
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound that belongs to the class of hydrazides, which are known for their versatile applications in various fields of chemistry and biology. This compound features an indole core, a cyclopropylmethyl group, and a carboxylic acid hydrazide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of an appropriate indole derivative with cyclopropylmethyl bromide, followed by the introduction of the carboxylic acid hydrazide group. The synthetic route can be summarized as follows:
Starting Material: Indole derivative.
Alkylation: Reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethyl group.
Hydrazide Formation: Introduction of the carboxylic acid hydrazide group through reaction with hydrazine hydrate under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature control.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted products.
Condensation: Can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and bioactive compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-indole-3-carboxylic acid hydrazide: Similar structure but with a different position of the carboxylic acid group.
1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid hydrazide: Another positional isomer with distinct chemical properties.
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid methyl ester: A methyl ester derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)indole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPFHQTOGPFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


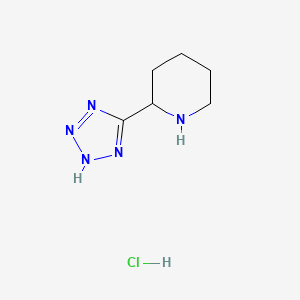
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
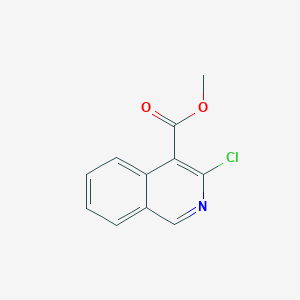
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B1404035.png)
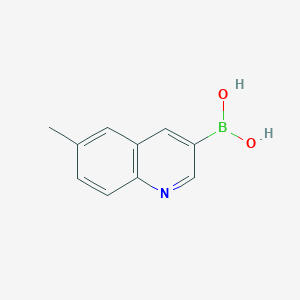


![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)
